[4-(Aminomethyl)piperidin-1-yl](4-chlorophenyl)methanone
Overview
Description
“4-(Aminomethyl)piperidin-1-ylmethanone” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound has a molecular weight of 114.189 and a molecular formula of C6H14N2 . It is also known by other names such as 4-Aminomethyl piperidine .
Physical and Chemical Properties Analysis
“4-(Aminomethyl)piperidin-1-ylmethanone” has a density of 0.9±0.1 g/cm3, a boiling point of 200.0±8.0 °C at 760 mmHg, and a melting point of 25 °C (lit.) . It also has a flash point of 78.9±0.0 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Processes : A variety of methods have been developed to synthesize compounds similar to “4-(Aminomethyl)piperidin-1-ylmethanone”. For example, Zheng Rui (2010) described the synthesis of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng, 2010).
Structural Studies : Investigations into the crystal structure of related compounds have been conducted. B. Revathi et al. (2015) examined the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component, revealing significant dihedral angles between the benzene ring and piperidine rings (Revathi et al., 2015).
Biological and Pharmacological Applications
Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties. For instance, L. Mallesha and K. Mohana (2014) synthesized a series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives with good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Neuroprotective Activities : Research by Y. Zhong et al. (2020) found that some aryloxyethylamine derivatives, including compounds related to “4-(Aminomethyl)piperidin-1-ylmethanone”, exhibited potential neuroprotective effects against glutamate-induced cell death and significant anti-ischemic activity in vivo (Zhong et al., 2020).
Anticancer and Antituberculosis Studies : A study by S. Mallikarjuna et al. (2014) on piperazine-yl methanone derivatives showed some compounds exhibiting significant antituberculosis and anticancer activities (Mallikarjuna et al., 2014).
Safety and Hazards
Future Directions
While the specific future directions for “4-(Aminomethyl)piperidin-1-ylmethanone” are not mentioned in the search results, it’s worth noting that piperidine derivatives have shown potential in various fields. For instance, 4-Aminomethyl piperidine can be used in the synthesis of Schiff bases, preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs, and as a linker for the synthesis of dendron-OMS hybrids .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are utilized in various therapeutic applications .
Mode of Action
Compounds with a piperidine moiety show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)piperidin-1-ylmethanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinase 2, which is involved in cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of 4-(Aminomethyl)piperidin-1-ylmethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . By altering the activity of key proteins in this pathway, 4-(Aminomethyl)piperidin-1-ylmethanone can impact processes such as cell proliferation, apoptosis, and metabolic regulation.
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)piperidin-1-ylmethanone exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately lead to changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)piperidin-1-ylmethanone can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-(Aminomethyl)piperidin-1-ylmethanone in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)piperidin-1-ylmethanone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic regulation. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular functions . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful.
Metabolic Pathways
4-(Aminomethyl)piperidin-1-ylmethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, 4-(Aminomethyl)piperidin-1-ylmethanone can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)piperidin-1-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)piperidin-1-ylmethanone is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular location . For example, localization to the nucleus may enable interactions with transcription factors, while localization to the mitochondria may influence metabolic processes.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTMOSISBIEVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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